![molecular formula C13H16O4 B1251075 3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)
3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one
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Overview
Description
FD-211 is a delta-lactone that is 3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one substituted by a hydroxy group at position 3 and propenyl groups at positions 5 and 7. Isolated from the fermantation broth of Myceliophthora lutea TF-0409, it exhibits broad spectrum activity against cultured tumor cell lines, including adriamycin-resistant HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a delta-lactone, an organic heterobicyclic compound and a secondary alcohol.
Scientific Research Applications
Synthesis and Structural Applications
- A study by Someswarao et al. (2018) developed a strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. These cyclic frameworks are integral to the structure of many natural products (Someswarao, Khan, Reddy, & Sridhar, 2018).
- Research by Hikem-Oukacha et al. (2011) described the synthesis of novel 4-hydroxy-6-methyl-3-(2-substituted-thiazol-4-yl)-2H-pyran-2-ones, which are important for constructing hexahydro-4H-furo[3,2-c]pyran-3,4-diones (Hikem-Oukacha, Rachedi, Hamdi, & Silva, 2011).
- Meilert et al. (2004) conducted a study focusing on the asymmetric synthesis of C15 polyketide spiroketals, utilizing compounds related to furo[3,2-c]pyran-2-one, highlighting their relevance in complex molecular constructions (Meilert, Pettit, & Vogel, 2004).
Biological and Pharmacological Research
- Mo et al. (2004) isolated phelligridins, including new furo[3,2-c]pyran-4-one derivatives, from Phellinus igniarius. These compounds showed selective cytotoxicity against human cancer cell lines (Mo, Wang, Zhou, Yang, Li, Chen, & Shi, 2004).
- Ogi et al. (2008) identified compounds including 5-hydroxy-7-prop-2-en-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one, showing cytotoxicity against colorectal cancer cells by inducing apoptotic cell death (Ogi, Taira, Margiastuti, & Ueda, 2008).
Agricultural and Environmental Applications
- Flematti et al. (2005) synthesized 3-methyl-2H-furo[2,3-c]pyran-2-one, identified as a key agent in smoke responsible for promoting seed germination in various plant species (Flematti, Ghisalberti, Dixon, & Trengove, 2005).
- Another study by Nagase et al. (2008) focused on the synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-ones, highlighting its potential in agricultural applications, particularly in seed germination stimulation (Nagase, Katayama, Mura, Matsuo, & Tanabe, 2008).
properties
Product Name |
3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-hydroxy-5,7-bis[(E)-prop-1-enyl]-3,5,7,7a-tetrahydrofuro[3,4-b]pyran-2-one |
InChI |
InChI=1S/C13H16O4/c1-3-5-10-8-7-9(14)13(15)17-12(8)11(16-10)6-4-2/h3-7,9-12,14H,1-2H3/b5-3+,6-4+ |
InChI Key |
DXYMGZNZFBKDCX-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/C1C2C(=CC(C(=O)O2)O)C(O1)/C=C/C |
Canonical SMILES |
CC=CC1C2C(=CC(C(=O)O2)O)C(O1)C=CC |
synonyms |
FD 211 FD-211 Waol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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